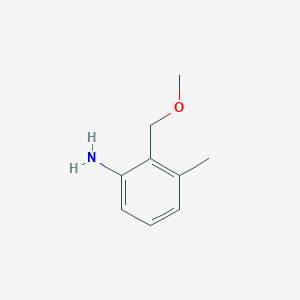

2-(Methoxymethyl)-3-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTWTSUCWQMIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335662 | |

| Record name | 2-(Methoxymethyl)-3-methyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472650-01-3 | |

| Record name | 2-(Methoxymethyl)-3-methyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-3-methyl-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Agrochemicals

Substituted anilines are a critical class of intermediates in the agrochemical industry, forming the backbone of numerous herbicides and fungicides. The specific substitution pattern on the aniline (B41778) ring is crucial for determining the biological activity, selectivity, and metabolic profile of the final active ingredient.

Chiral herbicides represent a significant advancement in crop protection, as often only one enantiomer (a non-superimposable mirror image of a molecule) possesses the desired biological activity. Utilizing a single, active enantiomer allows for lower application rates, reducing production costs and environmental impact.

A prominent example of a chiral herbicide is (S)-Metolachlor, a widely used agent for controlling grass and broadleaf weeds in crops like corn, soybeans, and cotton. scientificupdate.com The industrial synthesis of (S)-Metolachlor is a landmark achievement in large-scale asymmetric catalysis. chemical.reportmsu.edu This process begins with the reaction of 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198) to form an imine. While the industrial precursor for (S)-Metolachlor is 2-ethyl-6-methylaniline, the synthetic pathway illustrates how a substituted aniline like 2-(Methoxymethyl)-3-methylaniline can serve as a foundational block for analogous chloroacetamide herbicides.

The general derivatization process involves two key steps:

Imine Formation: The aniline derivative is condensed with a ketone.

Acylation: Following hydrogenation of the imine to a secondary amine, the molecule is acylated with chloroacetyl chloride to yield the final chloroacetamide structure.

The substituents on the aniline ring play a critical role in the efficacy of the final herbicide. The structure of this compound, with its ortho-methoxymethyl group, makes it a candidate for developing novel herbicide analogues through similar synthetic routes.

| Reaction Step | Reactants | Product | Significance |

| Imine Formation | 2-ethyl-6-methylaniline, Methoxyacetone | MEA imine | Creates the C=N bond for subsequent stereoselective reduction. |

| Asymmetric Hydrogenation | MEA imine, H₂, Chiral Iridium Catalyst | (S)-enantioenriched amine | Establishes the crucial stereocenter with high enantioselectivity. scientificupdate.comresearchgate.net |

| Acylation | (S)-enantioenriched amine, Chloroacetyl chloride | (S)-Metolachlor | Completes the synthesis of the active herbicidal molecule. |

Table 1: Key steps in the synthesis of (S)-Metolachlor, illustrating a model pathway for substituted anilines.

The synthesis of (S)-Metolachlor is defined by its highly efficient stereoselective transformation. arkat-usa.org The key step is the asymmetric hydrogenation of the N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine). scientificupdate.comresearchgate.net This reaction utilizes a specialized iridium catalyst complexed with a chiral phosphine (B1218219) ligand (e.g., Xyliphos) to produce the desired (S)-enantiomer of the amine intermediate with exceptional enantiomeric excess (ee). chemical.reportmsu.edu

The success of this stereoselective hydrogenation is highly dependent on the steric and electronic properties of the substrate. The ortho-substituents on the aniline ring create a sterically hindered environment around the imine's C=N double bond. This steric crowding is essential for the chiral catalyst to effectively differentiate between the two faces of the imine, leading to the preferential formation of one enantiomer.

The structure of this compound, featuring a methoxymethyl group at one ortho position and a methyl group at the other, provides the necessary steric bulk to influence such stereoselective reactions. If used in an analogous synthetic pathway, this substitution pattern would be expected to play a crucial role in directing the stereochemical outcome of a catalytic reduction, making it a suitable substrate for developing new chiral agrochemicals. nih.gov

Application in the Construction of Advanced Organic Scaffolds

Beyond agrochemicals, this compound is a building block for creating diverse and complex molecular frameworks for applications in materials science and medicinal chemistry.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are highly efficient and are valued for their ability to rapidly generate molecular diversity.

Aniline derivatives are common components in many MCRs. The primary amine group of this compound can act as a nucleophile, enabling its participation in well-known MCRs such as:

The Ugi Reaction: An MCR involving an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide.

The Mannich Reaction: A three-component reaction between an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton.

The use of this compound in such reactions would introduce its unique substitution pattern into the final complex scaffold, providing a straightforward route to novel, highly functionalized molecules.

The aromatic ring of this compound can be further modified to create more complex structures. The existing amino and methoxymethyl groups are ortho-para directing activators for electrophilic aromatic substitution, meaning they can direct incoming electrophiles to specific positions on the ring. However, the available positions are sterically hindered, which would influence the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Furthermore, the compound's functional groups themselves can be modified. The primary amine can be transformed into a wide array of other functionalities, significantly expanding its synthetic utility.

| Reaction Type | Reagent Example | Potential Product Type |

| Oxidation | Potassium permanganate | Quinone derivatives |

| Reduction | H₂ / Palladium catalyst | Amine derivatives |

| Substitution | Nucleophiles (e.g., after modification of the methoxymethyl group) | Various substituted anilines |

Table 2: General reactivity of this compound.

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uni-regensburg.deustc.edu.cn While anilines are not direct substrates for many standard coupling reactions like Suzuki or Heck, they can be easily converted into suitable precursors.

For instance, the primary amino group of this compound can be transformed into a diazonium salt via diazotization. This intermediate can then be converted into a halide (e.g., iodide, bromide) or a triflate through a Sandmeyer or related reaction. This functionalized aromatic ring becomes a prime substrate for a wide range of palladium- or nickel-catalyzed cross-coupling reactions. researchgate.netmdpi.com This two-step sequence allows for the strategic introduction of new aryl, alkyl, or alkyne groups onto the aromatic core, enabling the construction of intricate molecular architectures that would be difficult to access through other methods. researchgate.net

The Versatility of this compound in Complex Chemical Synthesis

The compound this compound is a substituted aromatic amine that holds significant value as a versatile intermediate and building block in the field of organic synthesis. Its unique substitution pattern, featuring a methoxymethyl group and a methyl group on the aniline frame, provides a platform for constructing complex molecular architectures. This article explores its role as a synthetic intermediate and its strategic application as a precursor for directed metalation reactions.

Strategic Application As a Directed Metalation Group Dmg Precursor

One of the most powerful strategies in modern organic synthesis for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM). chem-station.com This reaction employs a Directed Metalation Group (DMG) to temporarily chelate an organolithium base, directing the deprotonation of a specific proton at the position ortho (adjacent) to the DMG. wikipedia.orgorganic-chemistry.org This process generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to install a new functional group with high precision, an outcome often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.orgsemanticscholar.org

The structure of 2-(Methoxymethyl)-3-methylaniline is well-suited for this strategy, although it requires a crucial initial modification. The primary amino group (-NH2) is acidic and would be deprotonated by the strong alkyllithium base (like n-butyllithium or sec-butyllithium) used in DoM reactions. While the resulting lithium anilide is a poor DMG, the amine can be readily converted into a powerful DMG by protection with an appropriate functional group, such as a pivaloyl (Piv) or Boc group. acs.org

Upon protection, for instance as N-pivaloyl-2-(methoxymethyl)-3-methylaniline, the molecule possesses two potential directing groups: the newly formed pivaloyl amide and the existing methoxymethyl ether. The amide functionality is recognized as one of the most powerful DMGs. organic-chemistry.org The methoxymethyl group is a weaker, yet still effective, DMG. organic-chemistry.org In this substrate, both groups are positioned to cooperatively direct the lithiation to the C6 position, which is the only available position ortho to the powerful amide director. This synergistic effect is expected to lead to highly efficient and regioselective deprotonation at C6.

The resulting lithiated intermediate is a potent nucleophile that can be trapped by various electrophiles to introduce a diverse array of substituents at the C6 position. This strategic functionalization is outlined in the reaction scheme below.

Illustrative Reaction Scheme: Directed ortho-Metalation of N-Protected this compound

(Illustrative scheme showing the protection of the amine, followed by directed ortho-metalation and quenching with a generic electrophile 'E+'.)

Step 1: Protection. The amino group of this compound is protected, for example, by reacting it with pivaloyl chloride to form the corresponding amide, N-pivaloyl-2-(methoxymethyl)-3-methylaniline.

Step 2: Directed ortho-Metalation. The protected aniline (B41778) is treated with a strong organolithium base, such as sec-butyllithium, typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ether solvent at low temperature (e.g., -78 °C). semanticscholar.org The base selectively removes the proton at the C6 position to form an aryllithium intermediate.

Step 3: Electrophilic Quench. The aryllithium species is reacted in situ with an electrophile (E+). This step introduces a new substituent exclusively at the C6 position. Subsequent workup yields the functionalized product, which can be deprotected if necessary to regenerate a free amine.

The versatility of the DoM strategy is demonstrated by the wide range of electrophiles that can be utilized. The following table provides examples of potential transformations based on established DoM chemistry.

| Electrophile | Reagent Example | Resulting Functional Group |

| Iodination | I₂ (Iodine) | -I (Iodo) |

| Carboxylation | CO₂ (Carbon Dioxide, gas) | -COOH (Carboxylic Acid) |

| Formylation | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |

| Hydroxylation | MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | -OH (Hydroxy) |

| Borylation | B(OiPr)₃ (Triisopropyl borate) | -B(OH)₂ (Boronic Acid) |

| Silylation | TMS-Cl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

| Alkylation | CH₃I (Methyl iodide) | -CH₃ (Methyl) |

This interactive table showcases a variety of electrophiles that can be used to functionalize the C6 position of the lithiated intermediate, leading to a diverse range of polysubstituted aniline derivatives.

Through this strategic application, this compound proves to be a highly valuable precursor, enabling the synthesis of complex, specifically substituted aromatic compounds that are important targets in medicinal chemistry and materials science.

Chemical Reactivity and Transformations of 2 Methoxymethyl 3 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 2-(methoxymethyl)-3-methylaniline is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the amino, methoxymethyl, and methyl groups. The amino group, being the most powerful activating group, primarily directs incoming electrophiles to the positions ortho and para relative to itself (positions 6 and 4, respectively). libretexts.orglibretexts.org

Position 4 (para to -NH₂): Electronically activated by the amino and methyl groups.

Position 6 (ortho to -NH₂): Electronically activated by the amino group.

Position 5 (meta to -NH₂): Activated by the ortho-directing methoxymethyl and para-directing methyl groups.

Steric hindrance from the adjacent methyl and methoxymethyl groups is expected to influence the site of attack. Substitution at position 6 is generally favored as it is less sterically hindered than position 2 (which is already substituted). Attack at position 4 is also viable, though it may be slightly impeded by the adjacent methyl group. libretexts.org Therefore, electrophilic substitution reactions are predicted to yield a mixture of products, with substitution at the para and ortho positions relative to the amine being the most significant outcomes. libretexts.org

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH₂) possesses a lone pair of electrons, making it a potent nucleophile. This allows it to participate in a wide range of reactions.

Acylation and Alkylation: The amino group readily reacts with acylating agents (like acyl chlorides and anhydrides) and alkylating agents (like alkyl halides) in standard nucleophilic substitution reactions to form the corresponding N-substituted amides and amines.

Diazotization: In the presence of nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl), the primary amino group can be converted into a diazonium salt. smolecule.comtib.eu This diazonium intermediate is highly valuable in synthesis as the diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. tib.eu This provides a pathway to introduce substituents such as halogens (-F, -Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups onto the aromatic ring. smolecule.comtib.eu

Reactions Involving the Methoxymethyl Moiety

The methoxymethyl group (-CH₂OCH₃) is an ether and exhibits reactivity characteristic of this functional class, primarily involving the cleavage of the C-O bond.

Methoxymethyl (MOM) ethers are commonly employed as protecting groups for alcohols in organic synthesis and can be cleaved under specific conditions. wikipedia.org The ether linkage in this compound can be broken using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.orgyoutube.com The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group. youtube.com Subsequent nucleophilic attack by a halide ion on the methylene (B1212753) carbon results in cleavage of the C-O bond, yielding 2-(halomethyl)-3-methylaniline and methanol. masterorganicchemistry.com This transformation provides a route to further functionalize the benzylic position.

| Reagent | Condition | Resulting Functional Group at Position 2 | Mechanism Type |

| HBr / HI | Strong Acid, Heat | Bromomethyl / Iodomethyl | Sₙ2 |

| BBr₃ | Lewis Acid | Bromomethyl | Lewis Acid-Assisted Cleavage |

| Trifluoroacetic Acid (CF₃CO₂H) | Strong Acid | Hydroxymethyl (after hydrolysis) | Sₙ1/E1 type |

While specific studies on the oxidation of this compound are not prevalent, the benzylic carbon of the methoxymethyl group is a potential site for oxidative transformation. Strong oxidizing agents could potentially convert the -CH₂OCH₃ group into an aldehyde (formyl) or a carboxylic acid group. However, such reactions would require careful selection of reagents to avoid oxidation of the electron-rich aniline ring or the amino group itself.

Cyclization Reactions Utilizing the Compound as a Precursor

The arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Indoles: Substituted anilines are fundamental building blocks for indole (B1671886) synthesis. rsc.org The presence of an ortho substituent, as in this compound, makes it a suitable candidate for methods like the Bartoli indole synthesis, which proceeds via the reaction of a nitroarene with a vinyl Grignard reagent. rsc.org Although not a direct application, the successful synthesis of 7-bromo-4-(methoxymethyl)-2-methylindole demonstrates that the methoxymethyl group is compatible with indole-forming reaction conditions. rsc.org This suggests that this compound could similarly be used to generate complex, substituted indole structures. sigmaaldrich.com

Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, can be synthesized through various methods, including the cycloaddition of carbenes or nitrenes to double bonds, or through intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org One potential pathway to an aziridine (B145994) using this compound would involve its conversion into an imine (by reaction of the amino group with an aldehyde or ketone), followed by a [2+1] cycloaddition reaction. organic-chemistry.org Alternatively, the molecule could be chemically modified to install a leaving group on a carbon atom beta to the nitrogen, which could then undergo a base-induced intramolecular Sₙ2 reaction to form the aziridine ring. youtube.com

Intramolecular Rearrangements and Cyclizations of this compound

A comprehensive review of scientific literature reveals a notable absence of documented studies specifically detailing the intramolecular rearrangements and cyclizations of this compound. Searches for thermal or acid-catalyzed intramolecular reactions involving this specific substrate did not yield any established examples of cyclization or rearrangement pathways.

While aniline and its derivatives are known to participate in a variety of intramolecular reactions, the specific reactivity of the this compound scaffold in this context has not been reported. In theory, functional groups ortho to the amino group, such as the methoxymethyl group, could potentially engage in intramolecular cyclization under specific conditions, for instance, through an acid-catalyzed electrophilic substitution on the benzene (B151609) ring following the elimination of methanol. However, such a transformation for this compound remains hypothetical as it is not described in the available chemical literature.

General classes of intramolecular reactions that substituted anilines can undergo include:

Intramolecular C-H Amination: Palladium-catalyzed reactions can form new C-N bonds, leading to the formation of heterocyclic systems.

Cyclization via Other Functional Groups: If other reactive functional groups were present on the molecule, a wider range of intramolecular reactions, such as Pictet-Spengler type or Diels-Alder reactions, could be envisaged.

It is important to underscore that these are general reaction types for aniline derivatives and not documented transformations of this compound itself. The exploration of the intramolecular reactivity of this particular compound presents an open area for future chemical research.

Spectroscopic Characterization for Structural Elucidation of 2 Methoxymethyl 3 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. For 2-(Methoxymethyl)-3-methylaniline, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its structure.

¹H NMR Spectroscopy for Proton Connectivity and Chemical Environment

Proton NMR (¹H NMR) spectroscopy offers valuable information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃), characteristic signals are observed that correspond to the different proton environments in the molecule.

The aromatic protons on the aniline (B41778) ring typically appear in the region of δ 6.5–7.2 ppm. The exact chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the amino, methoxymethyl, and methyl substituents. The protons of the methyl group (-CH₃) attached to the aromatic ring usually produce a singlet at approximately δ 2.2 ppm. The methoxy (B1213986) group (-OCH₃) protons also give rise to a singlet, typically found around δ 3.4 ppm. The methylene (B1212753) protons (-CH₂-) of the methoxymethyl group are adjacent to both an oxygen atom and the aromatic ring, resulting in a signal that is also a singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 6.5–7.2 | Multiplet |

| -OCH₃ | 3.4 | Singlet |

| -CH₂- | Not specified | Singlet |

| Ar-CH₃ | 2.2 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.

The carbon atom of the methyl group (-CH₃) attached to the ring will have a characteristic chemical shift. The methoxy carbon (-OCH₃) typically resonates in the range of δ 55–60 ppm. The methylene carbon (-CH₂O-) of the methoxymethyl group is found further downfield, generally between δ 70–75 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic carbons will show a series of signals in the downfield region of the spectrum, with their precise chemical shifts determined by the substitution pattern on the aniline ring.

Table 2: Representative ¹³C NMR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂O- | 70–75 |

| -OCH₃ | 55–60 |

| Aromatic carbons | Not specified |

| Ar-CH₃ | Not specified |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and spatial relationships between atoms, which is particularly useful for complex molecules or for confirming structural assignments.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For derivatives of this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the carbon signals based on their attached protons. For instance, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the methoxy protons (-OCH₃) and the methylene carbon (-CH₂-), and between the methylene protons and the aromatic carbon to which the methoxymethyl group is attached. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, NOESY could show through-space interactions between the protons of the methoxymethyl group and the adjacent methyl group on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₉H₁₃NO, the expected exact mass is approximately 151.10 Da. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the compound typically exhibits a molecular ion peak [M+H]⁺ at m/z 152.

Under electron ionization (EI), the molecule undergoes fragmentation, providing a unique fingerprint. The fragmentation pattern can reveal the presence of specific structural motifs. For example, the loss of a methoxy group (-OCH₃) would result in a fragment ion. Similarly, cleavage of the benzylic C-O bond could lead to the formation of a stable benzyl-type cation. The analysis of these fragments helps to confirm the presence and connectivity of the methoxymethyl and methyl groups on the aniline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its structural features.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxymethyl groups appear just below 3000 cm⁻¹. A key feature is the strong absorption band corresponding to the C-O-C stretch of the ether linkage in the methoxymethyl group, which is typically found around 1250 cm⁻¹. Bending vibrations for the aromatic ring and the amine group will also be present at lower wavenumbers, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to investigate the electronic structure and properties of molecules, providing valuable insights into their stability, reactivity, and spectroscopic characteristics. These calculations would be foundational for understanding 2-(Methoxymethyl)-3-methylaniline at a molecular level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its methoxymethyl group, conformational analysis would be crucial. This involves identifying the different possible spatial arrangements (conformers) and their relative energies to determine the most prevalent structures under given conditions. This analysis is fundamental as the conformation of a molecule can significantly influence its physical properties and chemical reactivity.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Understanding the electronic structure of this compound would involve analyzing its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the reactivity of the aniline (B41778) nitrogen, the aromatic ring, and the oxygen of the methoxymethyl group.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By simulating reaction pathways, researchers can gain a detailed understanding of how reactants are converted into products.

Transition State Analysis of Key Reactions

For any chemical reaction, the transition state is the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics, as the activation energy barrier determines the reaction rate. For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amino group, transition state analysis would provide quantitative insights into the feasibility and speed of these processes.

Energy Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile offers a comprehensive view of the reaction mechanism, showing the energy changes that occur at each step. For complex reactions with multiple possible pathways, comparing the energy profiles allows for the identification of the most favorable (lowest energy) route.

Structure-Reactivity Relationship Studies

Theoretical investigations into substituted anilines have established that the nature and position of substituents significantly influence the reactivity of both the amino group and the aromatic ring. The methyl group at the 3-position is an electron-donating group through induction and hyperconjugation. This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. The methoxymethyl group at the 2-position has a more complex influence. The ether oxygen has lone pairs that can be donated to the ring via resonance, but its electronegativity also introduces an inductive electron-withdrawing effect. However, due to its position ortho to the amino group, steric hindrance is also a significant factor to consider.

Density Functional Theory (DFT) calculations are a common method to explore these relationships. By calculating electronic descriptors, a quantitative understanding of the structure-reactivity relationship can be achieved. For instance, the partial charge on the nitrogen atom of the amino group is a key indicator of its nucleophilicity. In the case of this compound, the combined electron-donating effects of the methyl group would be expected to increase the electron density on the nitrogen, enhancing its basicity and nucleophilic character compared to unsubstituted aniline.

Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting reactivity. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. For this compound, the electron-donating substituents would raise the HOMO energy, making the aromatic ring more reactive towards electrophiles. The substitution pattern will direct incoming electrophiles to the positions activated by both the amino and methyl groups.

The table below presents hypothetical, yet representative, data for key electronic properties of this compound compared to aniline and 3-methylaniline, as would be predicted from DFT calculations.

| Compound | Partial Charge on N (e) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Aniline | -0.85 | -5.20 | -0.15 | 1.53 |

| 3-Methylaniline | -0.87 | -5.10 | -0.10 | 1.65 |

| This compound | -0.88 | -5.05 | -0.08 | 1.80 |

Note: This data is illustrative and based on general principles of electronic effects in substituted anilines.

These theoretical parameters provide a framework for understanding and predicting the outcomes of chemical reactions involving this compound.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, physical properties, and biological activity of a molecule. For this compound, several types of non-covalent interactions are significant, including hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The primary sites for hydrogen bonding are the amino group, which can act as a hydrogen bond donor, and the oxygen atom of the methoxymethyl group, which can act as a hydrogen bond acceptor. openstax.org The presence of both a donor and an acceptor within the same molecule allows for the possibility of intramolecular hydrogen bonding between the amino hydrogen and the ether oxygen. This would lead to a more compact, pseudo-cyclic conformation. Theoretical studies on similar ortho-substituted anilines have shown that such intramolecular hydrogen bonds can significantly influence the molecule's conformation and reactivity by altering the orientation of the substituents and the electronic properties of the amino group. derpharmachemica.com Intermolecular hydrogen bonding with solvent molecules or other molecules of this compound is also highly probable, influencing its solubility and boiling point.

Van der Waals Interactions: The aromatic ring and the methyl and methoxymethyl groups contribute to van der Waals interactions, which are critical for molecular packing in the solid state and for interactions with nonpolar regions of other molecules. libretexts.org The size and shape of the molecule, dictated by the substituents, will determine the extent and nature of these interactions.

Non-Covalent Interaction (NCI) analysis, a computational technique based on the electron density and its derivatives, is used to visualize and characterize these weak interactions. openstax.org In an NCI plot of this compound, regions of different types of non-covalent interactions would be color-coded. For example, strong attractive interactions, such as hydrogen bonds, would appear as blue surfaces. Weaker attractive van der Waals interactions would be represented by green surfaces, while repulsive steric clashes would be shown in red.

The following table summarizes the potential non-covalent interactions in this compound and the expected observations from an NCI analysis.

| Interaction Type | Donor/Acceptor Groups | Expected NCI Plot Visualization | Significance |

| Intramolecular Hydrogen Bond | N-H (donor), O (acceptor) | A blue or bluish-green surface between the amino hydrogen and the ether oxygen. | Influences molecular conformation, may affect acidity/basicity of the amino group. |

| Intermolecular Hydrogen Bond | N-H (donor), N (acceptor), O (acceptor) | Blue surfaces between molecules in a dimer or cluster model. | Governs crystal packing, solubility in protic solvents, and boiling point. |

| π-π Stacking | Aromatic rings | A broad, green surface between parallel aromatic rings in a stacked dimer. | Contributes to crystal stability and interactions with other aromatic systems. |

| C-H···π Interactions | Methyl/Methoxymethyl C-H, Aromatic ring | Greenish surfaces indicating weak attraction between C-H bonds and the π-system. | Fine-tunes molecular recognition and packing. |

| Steric Repulsion | Ortho-substituted groups | Red surfaces in regions of close contact, particularly between the methoxymethyl group and the amino group. | Influences the preferred conformation and can hinder certain reactions. |

Through the detailed analysis of these non-covalent forces, a deeper understanding of the physical and chemical properties of this compound can be achieved, providing a molecular basis for its behavior in various environments.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Transformations

The electron-donating nature of the methoxymethyl and methyl substituents on the aniline (B41778) ring can influence its reactivity and potential as a catalyst or a ligand in catalytic systems. Future research could productively explore its role in novel catalytic transformations.

One promising area is in nucleophilic catalysis . Electron-rich aniline derivatives have been shown to be superior catalysts for reactions like hydrazone formation and exchange, which are crucial in dynamic combinatorial chemistry. A mechanistic study on p-substituted anilines demonstrated their ability to accelerate hydrazone exchange even under physiological conditions. rsc.org The increased nucleophilicity of the nitrogen atom in 2-(methoxymethyl)-3-methylaniline, modulated by its specific substitution pattern, could lead to the development of highly efficient catalysts for imine and hydrazone formation. rsc.org

Furthermore, the structure of this compound makes it a candidate for involvement in dehydrogenative aromatization catalysis . Gold-palladium alloy nanoparticles have been successfully used to synthesize N-substituted anilines from cyclohexanones and amines. rsc.org The performance of these catalytic systems is highly dependent on the nature of the aniline. Investigating this compound as a substrate in such reactions could lead to efficient synthetic routes for novel, complex amine structures. rsc.org The potential for this compound to act as a ligand for the metal nanoparticles, influencing their activity and selectivity, also warrants investigation.

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry necessitates the development of environmentally benign methods for synthesizing key intermediates like substituted anilines. Future research on this compound will likely focus on sustainable synthetic protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Electrocatalytic methods represent a significant step towards greener aniline production. chemistryworld.com Traditional methods often involve multi-step processes with harsh conditions, whereas electrochemical synthesis can offer a more direct and sustainable alternative. Developing an electrocatalytic route to this compound from a suitable precursor, such as 2-(methoxymethyl)-3-methylnitrobenzene, would align with the principles of green chemistry by reducing reliance on conventional chemical reductants.

Another avenue for sustainable synthesis is the use of supported gold catalysts for the chemoselective hydrogenation of the corresponding nitro compound. Gold nanoparticles supported on metal oxides like TiO2 or Fe2O3 have demonstrated high selectivity for the reduction of nitro groups while preserving other functional groups such as double bonds or carbonyls. nih.gov Applying this technology to the synthesis of this compound could provide a highly efficient and clean production method. nih.gov

Additionally, novel methods for generating substituted anilines from benzyl (B1604629) azides using concentrated sulfuric acid have been reported as a unique, fast, and efficient green chemistry approach. chemrxiv.orgchemrxiv.org Exploring the applicability of such a "carbon extrusion" method to a precursor of this compound could open up new, atom-economical synthetic pathways. chemrxiv.org

| Sustainable Method | Precursor Example | Potential Advantages |

| Electrocatalysis chemistryworld.com | 2-(Methoxymethyl)-3-methylnitrobenzene | Reduced use of chemical reagents, milder reaction conditions. |

| Supported Gold Nanoparticle Catalysis nih.gov | 2-(Methoxymethyl)-3-methylnitrobenzene | High chemoselectivity, preservation of other functional groups. |

| Benzyl Azide (B81097) Route chemrxiv.orgchemrxiv.org | Substituted benzyl azide with ortho/para EWG | Inexpensive, rapid, room temperature reaction, atom economy. |

Integration into Chemo-Biocatalytic Systems

The convergence of chemical and biological catalysis offers powerful tools for organic synthesis. Integrating this compound or its precursors into chemo-biocatalytic systems could lead to highly selective and sustainable processes.

A key area of development is the use of nitroreductase (NR) enzymes for the synthesis of aniline derivatives. acs.orgnih.gov These enzymes can reduce nitroaromatic compounds to the corresponding anilines under mild, aqueous conditions, offering a green alternative to precious-metal-catalyzed hydrogenations that require high pressure and organic solvents. acs.orgnih.gov A potential future application would involve the use of an engineered nitroreductase to convert 2-(methoxymethyl)-3-methylnitrobenzene into this compound. This biocatalytic step could be part of a continuous flow system, enhancing efficiency and allowing for catalyst reuse. acs.orgnih.gov

Such systems can be designed as chemoenzymatic cascades , where a biocatalyst performs one transformation and a chemical catalyst performs another. For instance, a nitroreductase could be coupled with a transition metal co-catalyst to ensure complete reduction to the aniline. acs.org This approach combines the high selectivity of enzymes with the broad applicability of chemical catalysts, enabling the synthesis of highly functionalized anilines under mild conditions. acs.orgnih.gov The development of such a system for this compound would be a significant advancement in its production methodology.

Advanced Materials Science Applications (as a monomer or building block for functional materials)

Aniline derivatives are crucial monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with diverse applications. The specific substituents on the aniline ring significantly influence the properties of the resulting polymer.

This compound is a promising candidate as a functional monomer for creating novel PANI derivatives. nih.govrsc.org The methoxymethyl and methyl groups can affect the polymer's solubility, processability, and electronic properties. nih.govresearchgate.net For instance, the presence of these groups could enhance solubility in common organic solvents, facilitating the creation of thin films for electronic devices. rsc.orgresearchgate.net

The resulting polymers could find applications as sensitive materials in chemical sensors . nih.govrsc.orgrsc.org The surface morphology and electrical properties of PANI derivatives can be tailored by the choice of monomer. researchgate.netrsc.org Polymers derived from this compound could exhibit high sensitivity and selectivity towards specific analytes, such as ammonia (B1221849) or humidity. rsc.org Future research would involve the synthesis and characterization of this novel polymer, including studies of its electrical conductivity, morphology, and sensing capabilities.

| Potential Polymer Property | Influencing Factor from Monomer | Potential Application |

| Enhanced Solubility rsc.org | Methoxymethyl and methyl groups | Solution-processable films for electronics |

| Modified Surface Morphology researchgate.net | Steric and electronic effects of substituents | High-surface-area sensor materials |

| Tunable Electrical Conductivity nih.gov | Electron-donating nature of substituents | Components for chemical sensors rsc.org |

Application in Chemical Biology as a Synthetic Tool

The field of chemical biology utilizes small molecules to study and manipulate biological systems. Aniline derivatives have emerged as valuable tools in this area, particularly in bioconjugation and the synthesis of biologically active molecules.

This compound could be explored as a nucleophilic catalyst in bioconjugation reactions . wikipedia.org For example, aniline and its derivatives can catalyze the formation of oxime and hydrazone linkages, which are used to label proteins and other biomolecules. rsc.org The specific electronic properties of this compound could enhance the rate of these ligations, allowing for efficient bioconjugation under mild, biologically compatible conditions. wikipedia.org

Furthermore, aniline derivatives serve as crucial building blocks for the synthesis of compounds with potential therapeutic applications. ontosight.aiontosight.ainih.govnih.gov For example, aniline-containing derivatives of the natural product parthenolide (B1678480) have been synthesized and tested for anti-leukemic activity. nih.gov The unique structure of this compound makes it a valuable starting material for creating new libraries of complex molecules. These compounds could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. The development of practical, regioselective amination techniques further simplifies the synthesis of such complex substituted anilines. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methoxymethyl)-3-methylaniline, and how can purity be optimized?

- Methodological Answer : A two-step synthesis is commonly employed:

Methoxymethylation : React 3-methylaniline with methoxymethyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water 60:40, flow rate 1 mL/min) .

- Key Considerations : Avoid aqueous conditions during methoxymethylation to prevent hydrolysis of the methoxymethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals at δ 2.2 ppm (CH₃), 3.4 ppm (OCH₃), and 6.5–7.2 ppm (aromatic protons). ¹³C NMR confirms the methoxymethyl group (δ 55–60 ppm for OCH₃ and 70–75 ppm for CH₂O) .

- Mass Spectrometry : ESI-MS typically exhibits a molecular ion peak at m/z 165 [M+H]⁺ .

- IR : A strong absorption band at ~1250 cm⁻¹ corresponds to the C-O-C stretch of the methoxymethyl group .

Q. How does the methoxymethyl group influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to unsubstituted aniline derivatives. Solubility in water remains low (<0.1 g/L at 25°C) .

- Stability : The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions. Store at 2–8°C in amber vials under nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methoxymethylation in 3-methylaniline derivatives?

- Methodological Answer :

- Electronic Effects : The methyl group at the 3-position directs electrophilic substitution to the para position via inductive electron donation. Methoxymethylation occurs preferentially at the 2-position due to steric hindrance from the methyl group .

- Computational Validation : DFT calculations (B3LYP/6-31G*) show lower activation energy for 2-substitution (~15 kJ/mol) compared to 4-substitution .

Q. How do reaction conditions impact the hydrolysis kinetics of this compound?

- Methodological Answer :

- Acid-Catalyzed Hydrolysis : In HCl (1 M, 40°C), the methoxymethyl group hydrolyzes to form formaldehyde and 3-methylaniline with a first-order rate constant (k = 2.3 × 10⁻⁴ s⁻¹). Monitor via UV-Vis at λ = 270 nm .

- Base-Catalyzed Hydrolysis : In NaOH (0.1 M, 25°C), hydrolysis is negligible (<5% degradation after 24 h), indicating acid-specific instability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Optimized Stoichiometry : Use a 1.2:1 molar ratio of methoxymethyl chloride to 3-methylaniline to minimize dimerization byproducts (e.g., bis-methoxymethyl derivatives) .

- In Situ Quenching : Add aqueous NaHCO₃ immediately post-reaction to neutralize excess reagent and prevent retro-Mannich reactions .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.